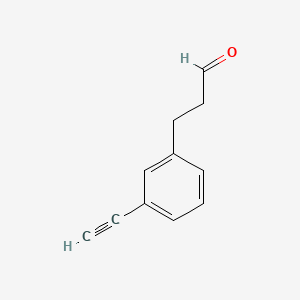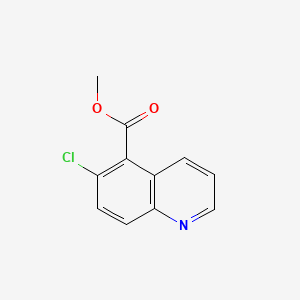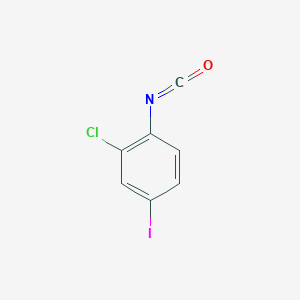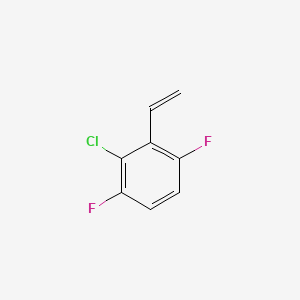
2-Chloro-1,4-difluoro-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,4-difluoro-3-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-difluoro-3-vinylbenzene typically involves the halogenation of a benzene derivative followed by the introduction of a vinyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated and fluorinated under controlled conditions. The vinyl group can then be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,4-difluoro-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, and sulfonation reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or fluorine gas in the presence of a catalyst.
Heck Reaction: Palladium catalyst, base, and an alkene.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst.
Major Products
Halogenated Derivatives: Further substitution with halogens.
Nitrated and Sulfonated Derivatives: Products of nitration and sulfonation reactions.
Oxidized Products: Aldehydes and carboxylic acids.
Reduced Products: Ethyl derivatives.
Applications De Recherche Scientifique
2-Chloro-1,4-difluoro-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,4-difluoro-3-vinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Chloro-1,4-difluoro-3-vinylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with a vinyl group, allows for diverse chemical transformations and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C8H5ClF2 |
|---|---|
Poids moléculaire |
174.57 g/mol |
Nom IUPAC |
2-chloro-3-ethenyl-1,4-difluorobenzene |
InChI |
InChI=1S/C8H5ClF2/c1-2-5-6(10)3-4-7(11)8(5)9/h2-4H,1H2 |
Clé InChI |
GRDXQAJSGOUBSJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



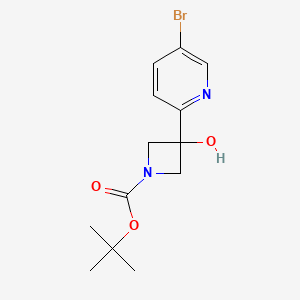
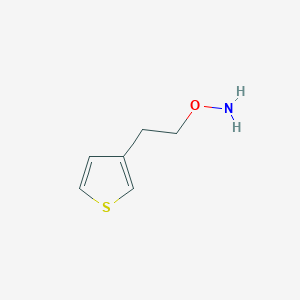
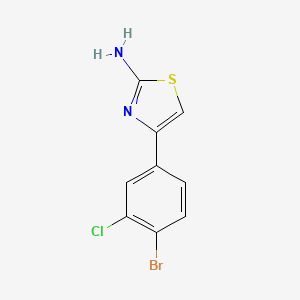

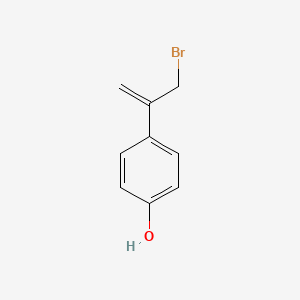
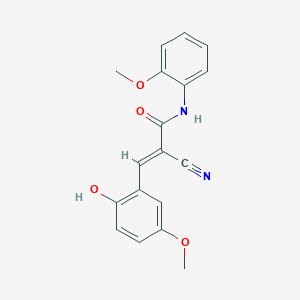
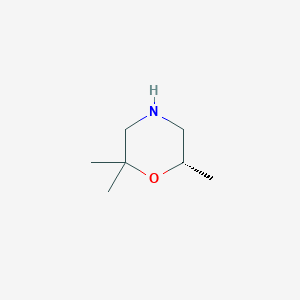
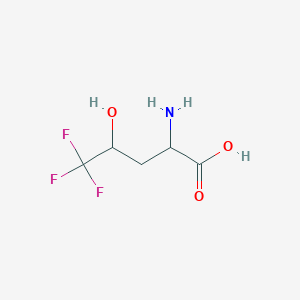
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)

